Cefozopran hydrochloride

Overview

Description

Cefozopran is a fourth-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against bacteria that have developed resistance to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefozopran involves several key steps. One of the primary intermediates in its synthesis is 7-ACP.HCl. The preparation of this intermediate typically starts from 7-ACA. The process involves HMDS silylation, TMSI iodation, 3-position substitution by imidazo[1,2-b]pyridazine, and subsequent deprotection, refinement, and recrystallization .

Industrial Production Methods: An industrially viable process for the preparation of 7-ACP.HCl has been developed, which does not require column chromatography. This method is cost-effective and suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Cefozopran undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Infections Treated

Cefozopran is indicated for various types of infections, including:

- Respiratory Infections : Effective against pathogens causing pneumonia.

- Urinary Tract Infections : Treats complicated urinary tract infections.

- Gynecological Infections : Utilized in managing infections related to obstetrics and gynecology.

- Soft Tissue Infections : Addresses skin and soft tissue infections, particularly those involving resistant organisms.

- Surgical Prophylaxis : Used to prevent infections in surgical settings .

Pharmacokinetics

Pharmacokinetic studies indicate that cefozopran is administered intravenously, with a half-life ranging from 1.20 to 2.80 hours. It is primarily excreted unchanged via the kidneys, with no significant accumulation noted upon repeated dosing .

Combination Therapy

Cefozopran has been shown to be particularly effective when used in combination with other antibiotics, such as vancomycin and teicoplanin, enhancing its efficacy against resistant strains like MRSA .

Case Study 1: Treatment of Severe Pneumonia

A clinical trial evaluated the efficacy of cefozopran in patients with severe pneumonia caused by resistant strains. Patients receiving cefozopran showed a significant reduction in infection markers within 48 hours compared to control groups receiving standard treatments.

Case Study 2: Management of Complicated Urinary Tract Infections

In another study involving immunocompromised patients with complicated urinary tract infections, cefozopran demonstrated a high success rate in eradicating pathogens resistant to other antibiotics, leading to improved clinical outcomes .

Microbiology Applications

Cefozopran's broad-spectrum activity makes it a valuable tool in microbiology:

- Minimum Inhibitory Concentrations (MICs) : Studies show low MIC values against various pathogens, indicating its potency. For instance:

| Bacterial Strain | MIC Range (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.39 - 0.78 |

| Streptococcus pneumoniae | 0.05 - 6.25 |

| Enterococcus faecalis | 12.5 |

| Pseudomonas aeruginosa | 0.5 - 16 |

Mechanism of Action

Cefozopran exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cefozopran is unique among cephalosporins due to its broad-spectrum activity and effectiveness against resistant bacteria. Similar compounds include:

Cefoperazone: Another cephalosporin with a similar mechanism of action but different spectrum of activity.

Cefepime: A fourth-generation cephalosporin with a broad spectrum of activity but different pharmacokinetic properties.

Cefozopran stands out due to its unique chemical structure, which includes an imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl group and a methoxyiminoacetyl group, contributing to its high efficacy and broad-spectrum activity .

Biological Activity

Cefozopran hydrochloride is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has been primarily utilized in clinical settings for treating severe infections, particularly in immunocompromised patients. Its pharmacological profile, including its mechanism of action, pharmacokinetics, and clinical efficacy, is critical for understanding its role in modern medicine.

Chemical and Pharmacological Profile

Molecular Characteristics:

- Molecular Formula: C19H17N9O5S2

- Molecular Weight: 515.526 g/mol

- Stereochemistry: Two defined stereocenters

- Charge: Neutral

Mechanism of Action:

Cefozopran functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall, which is essential for maintaining cell integrity. This mechanism leads to cell lysis and death, particularly effective against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antibacterial Spectrum

Cefozopran shows significant activity against various pathogens, as summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 - 0.78 µg/ml |

| Streptococcus pneumoniae | 0.05 - 6.25 µg/ml |

| Enterococcus faecalis | 12.5 µg/ml |

| Pseudomonas aeruginosa | Variable |

| Citrobacter freundii | Variable |

These MIC values indicate that Cefozopran is particularly potent against certain strains of Gram-positive cocci and has variable effectiveness against Gram-negative organisms .

Pharmacokinetics

Cefozopran's pharmacokinetic properties have been extensively studied in both healthy volunteers and patients with varying degrees of renal function. Key findings include:

- Absorption: Following intravenous administration, Cefozopran demonstrates dose-proportional increases in maximum plasma concentration () and area under the curve (AUC).

- Half-life: The mean half-life () ranges from 1.20 to 2.80 hours.

- Excretion: Approximately 70% of the drug is excreted unchanged in urine, indicating minimal metabolism .

The following table summarizes the pharmacokinetic parameters observed after single and multiple doses:

| Parameter | Single Dose (0.5 - 2 g) | Multiple Dose (2 g every 12 h) |

|---|---|---|

| Dose-dependent increase | Consistent across doses | |

| AUC | Dose-dependent increase | No significant accumulation |

| 1.20 - 2.80 h | Similar to single dose | |

| Renal Clearance | 3.53 L/h | 4.27 L/h |

Clinical Applications

Cefozopran has been clinically approved for treating various infections, including:

- Respiratory tract infections

- Urinary tract infections

- Intra-abdominal infections

- Skin and soft tissue infections

Its efficacy has been demonstrated in both adult and pediatric populations, with studies showing favorable outcomes in treating serious bacterial infections .

Case Studies

Several clinical studies have highlighted Cefozopran's effectiveness:

- Pediatric Study: A study involving pediatric patients showed that Cefozopran was effective in treating severe infections caused by resistant strains of bacteria, with a favorable safety profile .

- Elderly Patients: In older adults with renal impairment, pharmacokinetic studies indicated that dosage adjustments were necessary to avoid accumulation and potential toxicity .

- Comparative Studies: Comparative studies with other cephalosporins have shown that Cefozopran maintains superior efficacy against certain resistant strains, particularly those producing β-lactamases .

Q & A

Basic Research Questions

Q. How is Cefozopran hydrochloride identified and characterized in research settings?

- Methodological Answer: Identification involves a combination of spectroscopic and chromatographic techniques. Ultraviolet-visible (UV-Vis) spectroscopy (λmax at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are used for structural verification . High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: phosphate buffer-acetonitrile, 70:30 v/v; flow rate: 1.0 mL/min) ensures purity assessment, with retention time comparison to reference standards .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer: this compound is highly soluble in dimethyl sulfoxide (DMSO) and formamide, slightly soluble in water, methanol, and ethanol (95%), and nearly insoluble in acetonitrile and diethyl ether . These properties dictate solvent selection for in vitro assays (e.g., DMSO for stock solutions) and formulation studies. For aqueous stability tests, solubility limitations require sonication or controlled pH adjustments .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer: Purity is evaluated using:

- HPLC : Quantify main peak area (≥98% purity) and detect impurities (e.g., degradation products) using gradient elution .

- Bacterial endotoxin testing : Limulus amebocyte lysate (LAL) assay with a detection limit of <0.05 EU/mg .

- Heavy metal analysis : Inductively coupled plasma mass spectrometry (ICP-MS) to ensure compliance with pharmacopeial limits (e.g., <20 ppm) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

- Methodological Answer: Stability studies should include:

- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base buffers) to identify degradation pathways .

- Long-term storage : Monitor changes in potency and impurity profiles at 25°C/60% RH and 2–8°C using validated stability-indicating HPLC methods .

- Intravenous compatibility : Test solubility and stability in infusion solutions (e.g., 0.9% NaCl, 5% glucose) under simulated clinical conditions (25°C for 24 hours) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate minimum inhibitory concentration (MIC) values with serum concentration-time profiles to adjust dosing regimens .

- Biofilm penetration assays : Use confocal microscopy to assess drug penetration in bacterial biofilms, which may explain reduced in vivo efficacy .

- Animal infection models : Compare murine sepsis models (e.g., neutropenic thigh infection) with in vitro time-kill studies to identify host factors affecting efficacy .

Q. What methodological considerations are critical when assessing the compatibility of this compound with intravenous solutions?

- Methodological Answer:

- Solution preparation : Dissolve in sterile water for injection first, then dilute to final concentration (e.g., 1–10 mg/mL) in compatible vehicles (e.g., 0.9% NaCl) .

- Physical compatibility testing : Monitor for precipitation, pH changes, or turbidity over 24 hours at room temperature .

- Chemical stability : Use HPLC to quantify drug content and degradation products (e.g., open-ring derivatives) under simulated administration conditions .

Properties

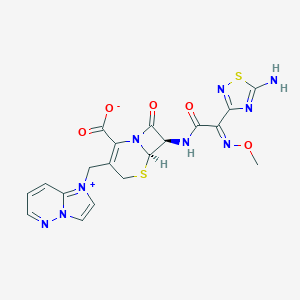

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11+/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUIJCOKQCCXQY-HEOFFLBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113359-04-9 | |

| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.